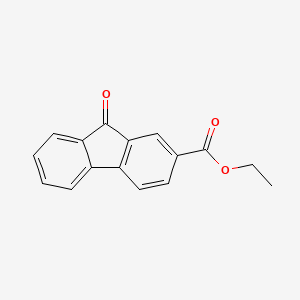

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

説明

The exact mass of the compound 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester, 97% is 252.078644241 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 9-oxofluorene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-19-16(18)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFIZVLBMLLGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Synthetic Utility of Ethyl 9-oxo-9H-fluorene-2-carboxylate in Neuropharmacology

Executive Summary

In the landscape of modern neuropharmacology and rational drug design, polycyclic aromatic precursors serve as foundational scaffolds for highly selective receptor ligands. Ethyl 9-oxo-9H-fluorene-2-carboxylate is a critical, rigid intermediate utilized in the synthesis of novel carbonyl guanidine derivatives. Its unique structural topology makes it an ideal precursor for developing dual 5-HT2B and 5-HT7 receptor antagonists, which have demonstrated significant efficacy in the suppression of dural protein extravasation—a primary mechanism in migraine pathology.

This technical guide deconstructs the molecular properties, synthetic workflows, and pharmacological applications of this compound, providing a self-validating framework for researchers in medicinal chemistry.

Molecular Architecture and Physicochemical Profile

The structural integrity of Ethyl 9-oxo-9H-fluorene-2-carboxylate is defined by its planar fluorene tricyclic system. The presence of the electron-withdrawing 9-oxo (ketone) group alters the electron density of the aromatic rings, making the scaffold susceptible to controlled nucleophilic attacks and reductions. Concurrently, the ethyl ester moiety at the 2-position extends the conjugated system and provides a highly reactive handle for downstream amidation or guanidinylation.

This rigid planarity is not merely a chemical feature; it is a pharmacological necessity. The fixed spatial orientation of the fluorene core ensures predictable interactions with the hydrophobic pockets of serotonin receptors [1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and identifiers for the compound, establishing the baseline parameters required for analytical validation [1].

| Property | Value |

| Chemical Name | Ethyl 9-oxo-9H-fluorene-2-carboxylate |

| CAS Registry Number | 860215-06-1 |

| Molecular Formula | C16H12O3 |

| Molecular Weight | 252.26 g/mol |

| SMILES String | O=C(C1=CC(C2=O)=C(C3=C2C=CC=C3)C=C1)OCC |

| Key Functional Groups | 9-Ketone, 2-Ethyl Ester, Fluorene Core |

Experimental Methodology: Controlled Reduction Workflow

To utilize this compound in drug discovery, the 9-oxo group must often be reduced to a hydroxyl group to form the active pharmacophore. The following step-by-step methodology details the controlled reduction of Ethyl 9-oxo-9H-fluorene-2-carboxylate using Lithium Aluminum Hydride (LiAlH4), adapted from established neuropharmacological synthesis protocols [3].

Expertise & Causality in Protocol Design:

-

Step 1: Substrate Dissolution (0 °C). Dissolve 1.50 g (5.95 mmol) of the precursor in 15 mL of anhydrous Tetrahydrofuran (THF) and chill to 0 °C. Causality: THF strongly coordinates the lithium ion, enhancing hydride reactivity. The 0 °C environment is critical to suppress the highly exothermic initial kinetics, preventing thermal degradation of the ester moiety.

-

Step 2: Hydride Addition. Add 451 mg (11.9 mmol) of LiAlH4 portionwise. Causality: Portionwise addition mitigates thermal runaway and controls the rapid evolution of hydrogen gas, maintaining the safety and integrity of the reaction vessel.

-

Step 3: Reaction Propagation. Remove the ice bath, warm the mixture to room temperature, and stir for 30 minutes. Causality: Warming ensures complete kinetic conversion of the ketone to the secondary alcohol after the initial exothermic phase has safely subsided.

-

Step 4: Self-Validating Quench. Quench the reaction strictly using Sodium Sulfate Decahydrate (Na2SO4·10H2O), followed by NaCl and brine. Causality: This is a self-validating step. The precise hydration level of the decahydrate provides exactly enough water to hydrolyze the highly reactive aluminum complexes without introducing excess bulk water. A successful quench is visually validated when the solution transitions from a reactive mixture to a suspension of easily filterable, granular white aluminum salts (avoiding a trapped, gelatinous emulsion).

-

Step 5: Isolation. Filter the mixture and wash the residue thoroughly with THF to yield the intermediate.

Experimental workflow for the controlled reduction of the fluorene derivative.

Pharmacological Application: 5-HT2B/5-HT7 Dual Antagonism

Once the fluorene core is reduced and the ester is converted into a guanidine derivative, the resulting molecule—specifically N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine (Compound 10)—exhibits profound neuropharmacological activity [2].

Mechanistic Causality: Migraines are heavily driven by the abnormal release of serotonin (5-HT) from aggregated platelets, which initially constricts dural blood vessels and subsequently causes severe vasodilation and inflammation via the release of neuropeptides like Substance P and CGRP [3]. By acting as a potent dual antagonist, Compound 10 blocks the 5-HT2B receptor (Ki = 1.8 nM) and the 5-HT7 receptor (Ki = 17.6 nM). This synergistic blockade prevents the serotonin-induced cascade, directly suppressing dural protein extravasation and halting the inflammatory pain cycle associated with migraines [2].

Pharmacological pathway from fluorene precursor to migraine prevention.

Analytical Validation Protocols

To ensure the trustworthiness of the synthetic workflow, the conversion of Ethyl 9-oxo-9H-fluorene-2-carboxylate must be verified through a self-validating analytical loop:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass shift. The precursor exhibits a molecular weight of 252.26 g/mol . Successful reduction of the ketone yields a mass shift corresponding to the addition of two hydrogen atoms (+2 Da).

-

Nuclear Magnetic Resonance (13C-NMR): The defining validation metric is the complete disappearance of the highly deshielded ketone carbonyl carbon signal (typically around ~190 ppm) and the emergence of a new carbinol carbon signal (~70-80 ppm), confirming selective reduction without degrading the aromatic core.

References

-

Moritomo, A., et al. "Synthesis and structure-activity relationships of new carbonyl guanidine derivatives as novel dual 5-HT2B and 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry, 21(24), 7841-7852 (2013). Available at:[Link]

-

Chiba University OPAC. "新規片頭痛予防薬としての 5-HT2B, 5-HT7 受容体 二重拮抗薬の合成と構造活性相関 (Synthesis and structure-activity relationships...)." Chiba University Dissertation Archives. Available at:[Link]

Solubility of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical determinant of its developability, impacting everything from in vitro assay reliability to in vivo bioavailability.[1] This guide focuses on 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester, a derivative of the fluorene scaffold, which is of significant interest in medicinal chemistry. Given the scarcity of publicly available, quantitative solubility data for this specific ester, this document serves as a comprehensive, field-proven protocol for its determination in a range of organic solvents. We provide the scientific rationale behind experimental design, a detailed methodology based on the gold-standard shake-flask technique, and robust analytical quantification procedures.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to generate reliable and reproducible solubility data to advance their research programs.

Introduction: The Critical Role of Solubility

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester belongs to a class of compounds built upon the fluorene nucleus, a privileged structure in the development of materials and therapeutics. The physicochemical properties of such compounds dictate their behavior in both chemical and biological systems. Solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature to form a saturated solution, is a paramount property.[4]

For drug development professionals, poor solubility can be a project-ending liability, leading to:

-

Unreliable results in biological screening assays.[1]

-

Poor absorption and low bioavailability.[1]

-

Challenges in formulation and manufacturing.

Therefore, the early and accurate determination of a compound's solubility profile across a panel of relevant organic solvents is not merely a data collection exercise; it is a fundamental step in risk assessment and strategic planning for any research endeavor. This guide provides the tools to accomplish this for 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester.

Scientific Principles: Predicting and Understanding Solubility

The venerable principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] The solubility of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester will be governed by a balance of intermolecular forces between it and the solvent molecules.

-

Molecular Structure Analysis: The target molecule possesses a large, nonpolar, aromatic fluorenone core, which suggests good solubility in nonpolar solvents. The presence of the ester and ketone functionalities introduces polar character, allowing for dipole-dipole interactions with polar solvents. The ester group, however, lacks a hydrogen bond donor, which will influence its interaction with protic solvents compared to its carboxylic acid parent.

-

Solvent Selection Rationale: A diverse panel of solvents should be selected to probe the full range of intermolecular interactions. This should include:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Capable of hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide - DMSO, Ethyl Acetate): Possess dipoles but do not have acidic protons.[2]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Primarily interact through weaker van der Waals forces.[2]

-

The interplay between the solute's structural features and the solvent's properties will determine the extent of dissolution.

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[2][3] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate measurement.

Materials & Equipment

-

Compound: 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester (solid, high purity)

-

Solvents: HPLC-grade or equivalent purity (e.g., Ethanol, Acetonitrile, Toluene, Ethyl Acetate, DMSO, Hexane)

-

Equipment:

-

Analytical balance

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the analyte (e.g., C18 reverse-phase)

-

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

-

Aliquot Compound: Add an excess amount of the solid 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~10-20 mg. The goal is to have visible, undissolved solid remaining at the end of the experiment.

-

Add Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Seal and Record: Tightly cap the vial. Record the exact mass of the compound and the volume of solvent added. Prepare a separate vial for each solvent to be tested.

-

Equilibration: Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][3] The duration should be consistent across all samples.

Part 2: Phase Separation

-

Cease Agitation: After the equilibration period, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Centrifugation: To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).[2]

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.[2]

Part 3: Quantification by HPLC

-

Prepare Calibration Standards: Create a series of standard solutions of your compound with known concentrations in a suitable solvent (often Acetonitrile or the mobile phase). This is done by dissolving a precisely weighed amount of the compound in a volumetric flask and performing serial dilutions. A typical range might be 0.1 µg/mL to 100 µg/mL.

-

Analyze Standards: Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Generate Calibration Curve: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.

-

Analyze Samples: Dilute the filtered saturated solutions (from Part 2) with a known factor to bring their concentration within the range of the calibration curve. Inject the diluted samples into the HPLC and record the peak areas.

-

Calculate Concentration: Use the peak area of the diluted sample and the equation from the calibration curve to calculate its concentration.

Caption: Experimental workflow for the shake-flask solubility assay.

Data Analysis and Reporting

The concentration obtained from the HPLC analysis must be corrected for the dilution factor used.

Solubility (mg/mL) = Calculated Concentration (mg/mL) x Dilution Factor

The results should be meticulously documented in a structured table.

Table 1: Solubility Data for 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester at 25 °C

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|

| Hexane | Nonpolar | Record Result | Calculate Result | |

| Toluene | Nonpolar | Record Result | Calculate Result | |

| Ethyl Acetate | Polar Aprotic | Record Result | Calculate Result | |

| Acetone | Polar Aprotic | Record Result | Calculate Result | |

| Acetonitrile | Polar Aprotic | Record Result | Calculate Result | |

| Ethanol | Polar Protic | Record Result | Calculate Result |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Record Result | Calculate Result | |

Safety & Handling

While specific data for the title compound is limited, compounds of the fluorene class require careful handling.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).[6][7]

-

Ventilation: Handle the solid compound and organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Handling: Avoid all personal contact, including skin and eye contact and inhalation.[5]

-

Spills: In case of a spill, clean up promptly using appropriate procedures to avoid generating dust.[5]

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

This guide provides a robust and scientifically sound framework for determining the solubility of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester in various organic solvents. By adhering to the detailed shake-flask protocol and employing accurate HPLC quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in drug discovery and chemical development. The principles and methodologies described herein are fundamental to the physicochemical characterization of novel chemical entities and represent a critical step in their scientific evaluation.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- ECHEMI. (2022). Fluorene SDS, 86-73-7 Safety Data Sheets.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Fisher Scientific. (2015). Fluorene - Safety Data Sheet.

- Ghasemi, P., & Zandkarimi, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Millipore. (n.d.). MultiScreen Solubility Filter Plate.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Szabo-Scandic. (n.d.). Fluorene Safety Data Sheet.

- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts.

- Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification.

- Veseli, A., Zakelj, S., & Kristl, A. (2019). The importance of solubility and how to measure it. Pharmaceutical Development and Technology, 24(10), 1-15.

- University of Massachusetts Lowell. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Massachusetts Lowell website.

- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

Sources

Safety Data Sheet (SDS) for 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

Topic: Safety Data Sheet (SDS) & Technical Guide: 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester Document Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers

Executive Summary

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester (CAS: 860215-06-1) is a specialized intermediate in organic synthesis, primarily utilized in the development of pharmaceuticals targeting the central nervous system (CNS), including 5-HT receptor antagonists.[1][2][3] As a fluorenone derivative, it possesses distinct electronic properties that make it valuable for structure-activity relationship (SAR) studies but also presents specific handling challenges due to its potential for hydrolysis and biological activity.

This guide moves beyond the standard SDS format to provide a functional operational framework for researchers, integrating safety data with experimental utility.

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| Chemical Name | Ethyl 9-oxo-9H-fluorene-2-carboxylate |

| CAS Number | 860215-06-1 |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| Structure Description | Tricyclic aromatic ketone (fluorenone) core with an ethyl ester moiety at the C2 position. |

| Physical State | Solid (typically yellow to orange crystalline powder). |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; insoluble in water. |

| Melting Point | Predicted range: 100–130°C (Based on structural analogs). |

Hazard Identification & Risk Assessment (GHS)

Scientist's Note: While specific toxicological data (LD50) for this exact CAS is limited, its structural classification as a fluorenone ester mandates a "Safety by Analogy" approach. The parent acid (9-oxo-9H-fluorene-2-carboxylic acid) is a known irritant.

GHS Classification (Derived):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Mechanistic Toxicology:

-

Reactivity: The ester bond is susceptible to hydrolysis by plasma esterases or high-pH aqueous environments, releasing 9-oxo-9H-fluorene-2-carboxylic acid and ethanol . The acid metabolite is the primary driver of local irritation.

-

Bioactivity: Fluorenone derivatives are often DNA intercalators or kinase inhibitors. Treat as a potential mutagen until proven otherwise.

Safe Handling & Storage Protocol (Self-Validating)

This protocol uses a "Check-Verify" system to ensure containment.

Storage Requirements:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture-induced hydrolysis of the ester.

-

Container: Amber glass to prevent photo-degradation of the fluorenone chromophore.

Handling Workflow (DOT Visualization):

Figure 1: Operational workflow for handling 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester to minimize exposure and hydrolysis risks.

Application Context: Drug Development & Synthesis

Why this molecule matters: In medicinal chemistry, the fluorenone core serves as a rigid scaffold that mimics bioactive biaryls but with locked planarity. This specific ester (CAS 860215-06-1) is a critical intermediate.

Primary Synthetic Utility:

-

Precursor for 5-HT Antagonists: Research indicates this ester is reduced to the corresponding alcohol (9-hydroxy-fluorene derivative) or amine, which are key pharmacophores in designing antagonists for 5-HT2B and 5-HT7 receptors (migraine prophylaxis).

-

Fluorescence Probes: The conjugated fluorenone system is highly fluorescent. Derivatization at the ester site allows the attachment of this fluorophore to biological targets.

Experimental Protocol: Reduction to Alcohol

A standard reaction demonstrating the utility of this intermediate.

Objective: Convert Ethyl 9-oxo-9H-fluorene-2-carboxylate to 2-(hydroxymethyl)-9H-fluoren-9-one.

-

Setup: Flame-dry a 50mL round-bottom flask under Argon.

-

Reagent Prep: Dissolve 1.0 eq (252 mg) of CAS 860215-06-1 in anhydrous THF (10 mL).

-

Addition: Cool to 0°C. Add LiAlH₄ (0.5 eq) or NaBH₄ (2.0 eq) cautiously.

-

Note: LiAlH₄ may over-reduce the ketone (C9 position) to the alcohol. If preserving the ketone is required, use selective reducing agents or protect the ketone first.

-

-

Quench: After 30 mins, quench with Glauber’s salt (Na₂SO₄·10H₂O) to trap aluminum salts.

-

Validation: TLC (Hexane:EtOAc 3:1). The ester spot (Rf ~0.6) should disappear; alcohol spot (Rf ~0.2) appears.[4][5][6][7][8]

Synthesis Pathway Visualization:

Figure 2: Synthetic lineage of CAS 860215-06-1, illustrating its role as a bridge between raw materials and bioactive pharmaceutical ingredients.

Emergency Response & First Aid

Fire Fighting:

-

Media: Carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. Do NOT use water jet (may spread the chemical).

-

Combustion Products: Carbon oxides (CO, CO2). Toxic fumes may be heavy and travel along the floor.

Accidental Release:

-

Evacuate: Clear the immediate area (5-meter radius).

-

Isolate: Wear full PPE (Tyvek suit, nitrile gloves, safety goggles).

-

Contain: Dampen solid spill with inert oil or PEG to prevent dust generation.

-

Clean: Sweep into a biohazard bag. Wipe surface with 10% acetone followed by soap water.

First Aid:

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][6][9] Critical: Lift eyelids to remove trapped particles.

-

Skin Contact: Wash with soap and water.[9] If redness persists (dermatitis), seek medical attention.

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[4][5][9]

References

-

BLD Pharm. (2024). Ethyl 9-oxo-9H-fluorene-2-carboxylate - Product SDS. Retrieved from

-

Moritomo, A., et al. (2013).[7] "Synthesis and structure-activity relationships of new carbonyl guanidine derivatives as novel dual 5-HT2B and 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry, 21, 7841-7852. (Contextual synthesis reference).

-

Sigma-Aldrich. (2024). Safety Data Sheet for 9-Oxo-9H-fluorene-2-carboxylic acid (Parent Acid). Retrieved from

-

PubChem. (2024). Compound Summary: Fluorenone Derivatives. National Center for Biotechnology Information. Retrieved from

Sources

- 1. 6223-83-2|9-Oxo-9H-fluorene-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 28314-01-4|Methyl 9H-fluorene-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 604-61-5|Ethyl 2-benzoylbenzoate|BLD Pharm [bldpharm.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 8. EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid - Google Patents [patents.google.com]

- 9. 9-Hydroxy-9-fluorenecarboxylic acid(467-69-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Literature review on fluorenone-2-carboxylic acid ester derivatives

A Scaffold for Antiviral and Antiproliferative Drug Discovery

Executive Summary

The fluorenone-2-carboxylic acid (FCA) scaffold represents a critical pharmacophore in medicinal chemistry, distinct for its rigid, planar tricyclic architecture and versatile derivatization potential. While historically overshadowed by its amide analogues (e.g., Tilorone), the ester derivatives of FCA have emerged as potent candidates for tubulin inhibition , neuraminidase blockade , and carboxylesterase modulation .

This technical guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and biological applications of FCA esters. It is designed for researchers seeking to leverage this scaffold for next-generation small molecule therapeutics.

Chemical Foundation & Core Synthesis

The fluorenone core (9H-fluoren-9-one) imparts unique physicochemical properties:

-

Planarity: Facilitates DNA intercalation and fitting into narrow enzymatic pockets (e.g., neuraminidase active sites).

-

Fluorescence: The conjugated

-system exhibits strong fluorescence, useful for cellular tracking and binding assays. -

Electron Deficiency: The carbonyl at position 9 withdraws electron density, influencing the pKa of the carboxylic acid at position 2 and the reactivity of the aromatic rings.

1.1. Synthesis of the Core: 9-Fluorenone-2-Carboxylic Acid

The most robust industrial and laboratory-scale route involves the oxidative degradation of the acetyl side chain of 2-acetylfluorene. This method avoids the harsh conditions of direct carboxylation.

Reaction Scheme Logic:

-

Oxidation: Sodium dichromate (

) in acetic acid converts the acetyl group to a carboxylic acid while simultaneously oxidizing the methylene bridge (C9) to a ketone. -

Purification: The product precipitates upon aqueous dilution, allowing for scalable isolation.

Figure 1: Oxidative synthesis workflow for the generation of the FCA core scaffold.

Synthetic Strategies for Ester Derivatives

Esterification of FCA is the primary method for modulating lipophilicity (LogP) and bioavailability. The carboxylic acid at position 2 is sterically accessible, allowing for diverse esterification techniques.

2.1. Method A: Acid Chloride Activation (High Yield)

For complex alcohols or sterically hindered phenols, the acid chloride route is preferred due to the high reactivity of the intermediate.

-

Step 1: FCA + Thionyl Chloride (

) -

Step 2: Carbonyl chloride + R-OH (Alcohol)

Ester. -

Why this route? It avoids equilibrium limitations associated with Fischer esterification and drives the reaction to completion.

2.2. Method B: Fischer Esterification (Scalable)

For simple alkyl esters (methyl, ethyl, propyl), acid-catalyzed reflux in the corresponding alcohol is cost-effective.

-

Catalyst:

or -

Mechanism: Protonation of the carbonyl oxygen facilitates nucleophilic attack by the alcohol.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of FCA esters is dictated by the interplay between the rigid core and the flexible ester tail.

3.1. Target 1: Tubulin Polymerization Inhibition

Derivatives substituted at the 7-position (distal to the ester) have shown significant antiproliferative activity.

-

Mechanism: The fluorenone core acts as a bioisostere for the colchicine binding site on tubulin.

-

Key Modification: Introduction of hydrophobic groups (e.g., hexyl, phenyl) at C7, combined with a methyl or ethyl ester at C2, enhances binding affinity.

-

Data Insight:

-

Compound: Methyl 7-hexyl-9-fluorenone-2-carboxylate.

-

Activity:

(HeLa cell lines).

-

3.2. Target 2: Neuraminidase Inhibition (Influenza)

The planar fluorenone structure mimics the transition state of sialic acid cleavage.

-

Role of Ester: Often acts as a prodrug . The free acid is the active species (binding to Arginine triad in the active site), but the ester facilitates cellular entry and oral bioavailability.

-

Comparison: Similar to Oseltamivir (Tamiflu), where the ethyl ester is hydrolyzed in vivo.

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical derivatization sites on the fluorenone core.

Experimental Protocols

Protocol A: Synthesis of 9-Fluorenone-2-Carboxylic Acid

Source Validation: Adapted from standard oxidation protocols [1][4].

-

Reagents: 2-Acetylfluorene (20.8 g, 0.1 mol), Sodium Dichromate (60 g, 0.2 mol), Glacial Acetic Acid (250 mL).

-

Procedure:

-

Dissolve 2-acetylfluorene in acetic acid and heat to 60°C.

-

Slowly add sodium dichromate over 30 minutes (Caution: Exothermic).

-

Reflux the mixture for 3-4 hours. The solution will turn from orange to dark green (Cr(III) formation).

-

Cool to room temperature and pour into 1.5 L of ice water.

-

Filter the yellow precipitate and wash with water.

-

-

Purification:

Protocol B: General Esterification (Acid Chloride Method)

-

Activation: Suspend 9-fluorenone-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solid dissolves.

-

Coupling: Evaporate excess

in vacuo. Redissolve the residue in DCM. Add the target Alcohol (1.1 eq) and Triethylamine (1.2 eq) at 0°C. Stir at RT overnight. -

Workup: Wash with

, brine, and dry over

Data Summary: Biological Potential[3][4][5][6]

| Derivative Class | Target / Indication | Mechanism | Key Reference Potency |

| Methyl Esters | Tubulin (HeLa, MCF-7) | Colchicine site binding | |

| Amino-Alkyl Esters | DNA Intercalation | Electrostatic interaction + Intercalation | High binding constant ( |

| Free Acid (Hydrolyzed) | Neuraminidase (H1N1) | Active site Arginine interaction | Comparable to DANA (template) |

| Fluorobenzil Analogs | Carboxylesterase (CES) | 1,2-dione transition state mimicry |

References

-

Synthesis of Fluorenone-2-carboxylic acid. PrepChem. Available at: [Link]

-

9-Fluorenone-2-Carboxylic Acid as a Scaffold for Tubulin Interacting Compounds. ChemPlusChem, 2013.[3] Available at: [Link]

-

Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. Journal of Medicinal Chemistry, 2007. Available at: [Link]

-

9-Fluorenone-2-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 2019. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Ethyl 9-oxo-9H-fluorene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-oxo-9H-fluorene-2-carboxylate is a derivative of fluorenone, a polycyclic aromatic ketone. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and optical properties. Notably, N-aryl-9-oxo-9H-fluorene-1-carboxamides, structurally related compounds, have been identified as potent inducers of apoptosis in cancer cell lines, highlighting the potential of this chemical class in drug discovery.[1] The ethyl ester at the 2-position modifies the polarity and pharmacokinetic profile of the parent carboxylic acid, potentially influencing its solubility, membrane permeability, and metabolic stability.

This guide provides a comprehensive overview of the essential physical characteristics of Ethyl 9-oxo-9H-fluorene-2-carboxylate and the experimental protocols required for their determination. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the rigorous methodologies and underlying scientific principles that ensure data integrity and reproducibility—tenets of paramount importance in research and development.

While specific experimental data for Ethyl 9-oxo-9H-fluorene-2-carboxylate is not widely published, this guide will leverage data from its parent compound, 9-oxo-9H-fluorene-2-carboxylic acid, and outline the standard procedures for a full characterization.

I. Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application, from designing reaction conditions to formulating it into a final product.

The foundational characteristics of Ethyl 9-oxo-9H-fluorene-2-carboxylate are derived from its molecular structure.

| Property | Value / Information | Source |

| Molecular Formula | C₁₆H₁₂O₃ | Calculated |

| Molecular Weight | 252.27 g/mol | Calculated |

| IUPAC Name | Ethyl 9-oxo-9H-fluorene-2-carboxylate | IUPAC Nomenclature |

| CAS Number | Not available | |

| Parent Acid CAS | 784-50-9 (for 9-oxo-9H-fluorene-2-carboxylic acid) | [2][3][4] |

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the melting range is typically narrow. The parent compound, 9-oxo-9H-fluorene-2-carboxylic acid, exhibits a high melting point of 300 °C, reflecting a stable crystal lattice.[2] The esterification to Ethyl 9-oxo-9H-fluorene-2-carboxylate is expected to result in a lower melting point due to the disruption of the strong hydrogen bonding present in the carboxylic acid dimer.

Experimental Protocol: Determination of Melting Point via Digital Melting Point Apparatus

This protocol describes a standard method for the accurate determination of the melting point, a critical parameter for compound identification and purity assessment.

-

Sample Preparation:

-

Ensure the sample of Ethyl 9-oxo-9H-fluorene-2-carboxylate is completely dry and in a fine, homogenous powder form. This can be achieved by grinding the crystals in a mortar and pestle.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for efficient heat transfer.

-

-

Instrument Setup:

-

Set the starting temperature on the digital melting point apparatus to approximately 20 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating run can be performed to get an estimate.

-

Set the heating rate to 1-2 °C per minute. A slow ramp rate is essential for accurately observing the melting transition.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnified viewing window.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Validation and Trustworthiness:

-

Calibrate the apparatus using certified reference standards with known melting points (e.g., benzophenone, caffeine) before the measurement.

-

Perform the measurement in triplicate to ensure reproducibility. The reported melting point should be the average of these readings.

-

II. Spectroscopic and Chromatographic Characterization

To unambiguously confirm the identity and purity of Ethyl 9-oxo-9H-fluorene-2-carboxylate, a combination of spectroscopic and chromatographic techniques is essential.

NMR spectroscopy provides detailed information about the molecular structure of a compound. For Ethyl 9-oxo-9H-fluorene-2-carboxylate, both ¹H and ¹³C NMR would be utilized.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene core and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). The chemical shifts and coupling constants of the aromatic protons would confirm the 2-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ketone carbonyl, the ester carbonyl, the aromatic carbons, and the ethyl group carbons.

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 9-oxo-9H-fluorene-2-carboxylate is expected to show strong absorption bands corresponding to the C=O stretching of the ketone and the ester.

HPLC is a powerful technique for assessing the purity of a compound. A reverse-phase HPLC method would be developed to separate Ethyl 9-oxo-9H-fluorene-2-carboxylate from any starting materials, byproducts, or degradation products. The purity is determined by the area percentage of the main peak in the chromatogram.

III. Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of Ethyl 9-oxo-9H-fluorene-2-carboxylate.

Sources

- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 9-oxo-9H-fluorene-2-carboxylic acid | 784-50-9 [sigmaaldrich.com]

- 4. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]

Pharmacological Profiling and Biological Activity of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

Executive Summary

The compound 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester (Ethyl 9-oxo-9H-fluorene-2-carboxylate) represents a highly privileged scaffold in modern medicinal chemistry. Featuring a rigid, planar tricyclic fluorenone core, this molecule serves as a versatile pharmacophore capable of intercalating into narrow hydrophobic protein pockets.

From a pharmacokinetic perspective, the C2 ethyl ester acts as a lipophilic prodrug moiety. By masking the polar carboxylic acid, the esterification significantly increases the partition coefficient (cLogP), facilitating passive diffusion across the cellular phospholipid bilayer. Once internalized, ubiquitous intracellular carboxylesterases hydrolyze the ester, unmasking the active 9-oxo-9H-fluorene-2-carboxylic acid . This whitepaper explores the mechanistic pathways, primary biological targets, and validated experimental protocols associated with this chemical class.

Structural Biology & Mechanistic Causality

The biological promiscuity yet targetable selectivity of the fluorenone scaffold stems from three structural pillars:

-

Planarity & Rigidity: The fully conjugated system restricts conformational entropy, reducing the thermodynamic penalty upon binding to target receptors.

-

Hydrogen Bonding: The C9-ketone acts as a potent, directional hydrogen-bond acceptor, critical for anchoring the molecule within active sites.

-

Modular Substitution: The C2-carboxylic acid (derived from the ethyl ester prodrug) allows for rapid derivatization into amides and conjugates, tuning the molecule for specific neuropharmacological or oncological targets.

Oncology: Tubulin Depolymerization

Derivatives of 9-fluorenone-2-carboxylic acid have been identified as potent tubulin binders. By introducing hydrophobic groups at the C7 position, these compounds selectively target the colchicine-binding site at the intradimer interface of

Caption: Mechanism of fluorenone-induced tubulin depolymerization and apoptosis.

Neuropharmacology: Dopamine D3 Receptor Modulation

The 9-oxo-9H-fluorene-2-carboxylic acid scaffold is a critical building block for highly selective Dopamine D3 receptor ligands . D3 receptors, localized primarily in the limbic system, are implicated in schizophrenia and substance abuse. The rigid fluorenone core mimics the aromatic features of endogenous dopamine, while extended amide side chains synthesized from the C2-carboxylic acid reach into secondary binding pockets, conferring exceptional D3 over D2 selectivity.

Renal Physiology: Urea Transporter (UT) Inhibition

Symmetrical 2,7-disubstituted fluorenones act as novel urea transporter (UT-A1 and UT-B) inhibitors . By blocking urea reabsorption in the renal medulla, these compounds disrupt the osmotic gradient required for water reabsorption, presenting a novel mechanism for potassium-sparing diuretics.

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of 9-oxo-9H-fluorene-2-carboxylic acid derivatives across various biological targets, demonstrating the scaffold's versatility.

| Target | Fluorenone Derivative Class | Key Biological Activity | Efficacy Metric | Reference |

| Tubulin (Colchicine Site) | 7-Substituted 9-fluorenone-2-carboxylic acids | Antiproliferative / Apoptosis | IC | |

| Dopamine D3 Receptor | Heterocyclic fluorenone-2-carboxamides | Antipsychotic / CNS Modulation | K | |

| Urea Transporter (UT-A1) | 2,7-bisacetamidofluorenone | Diuretic / Urea transport inhibition | IC | |

| Receptor Tyrosine Kinase | Polymer-des-ethyl sunitinib fluorenone conjugates | Anti-angiogenesis | IC |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent and step is explicitly defined.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the hydrolyzed fluorenone derivative to inhibit microtubule formation.

Causality & Rationale:

-

GTP & Mg

: Essential cofactors; GTP hydrolysis at the -

Glycerol: Acts as a thermodynamic stabilizer, lowering the critical concentration of tubulin required for spontaneous assembly in vitro.

-

340 nm Absorbance: Microtubule polymers scatter light. Measuring optical density (OD) at 340 nm provides a real-time, label-free kinetic readout. Inhibitors will suppress the OD curve.

Step-by-Step Methodology:

-

Preparation: Pre-warm a 96-well half-area clear plate to 37°C.

-

Buffer Formulation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl

, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% (v/v) glycerol. -

Compound Addition: Add 5 µL of the fluorenone test compound (dissolved in DMSO, final DMSO concentration <1%) to the test wells.

-

Protein Addition: Rapidly add 45 µL of purified porcine brain tubulin (3 mg/mL in PEM buffer) to all wells using a multichannel pipette.

-

Kinetic Reading: Immediately place the plate in a microplate reader at 37°C. Record absorbance at 340 nm every 1 minute for 60 minutes.

-

Self-Validation (Controls):

-

Positive Control: Paclitaxel (10 µM) must show accelerated polymerization (rapid OD increase).

-

Negative Control: Colchicine (10 µM) must show complete inhibition of polymerization (flat OD curve).

-

Assay Integrity: Calculate the Z'-factor between the vehicle (DMSO) and Colchicine curves. A Z'-factor > 0.5 validates the assay run.

-

Radioligand Binding Assay for Dopamine D3 Receptor

This workflow determines the binding affinity (K

Causality & Rationale:

-

[

H]-Spiperone: A highly specific, radiolabeled D2/D3 antagonist used as the competitive tracer. -

PEI-soaked GF/B Filters: Polyethylenimine (PEI) is a cationic polymer. Pre-soaking the glass fiber filters neutralizes their inherent negative charge, preventing the highly lipophilic radioligand from binding non-specifically to the filter matrix.

-

Cheng-Prusoff Equation: Converts the experimental IC

into an absolute K

Caption: Radioligand binding assay workflow for Dopamine D3 receptor affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize CHO-K1 cells stably expressing human D3 receptors in Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 minutes and resuspend the membrane pellet.

-

Incubation Setup: In a 96-well deep-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [

H]-Spiperone (final concentration 0.5 nM), and 25 µL of the fluorenone test compound at varying concentrations (10 -

Equilibration: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% PEI for 1 hour.

-

Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. (Cold buffer slows the off-rate during washing).

-

Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (CPM) using a liquid scintillation counter.

-

Self-Validation & Analysis: Define non-specific binding (NSB) using 10 µM Haloperidol. Subtract NSB from all points. Calculate the IC

using non-linear regression, and derive the K

References

-

Title: 9-Fluorenone-2-Carboxylic Acid as a Scaffold for Tubulin Interacting Compounds Source: ChemPlusChem / PubMed URL: [Link]

- Source: Google Patents (EP1361875A2)

-

Title: Discovery, synthesis and structure–activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors Source: MedChemComm / eScholarship URL: [Link]

- Source: Google Patents (WO2012088522A1)

Stability of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester under Ambient Conditions

[1]

Executive Summary

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester (CAS: 860215-06-1), also known as Ethyl 9-oxo-9H-fluorene-2-carboxylate , exhibits a moderate-to-high stability profile under strictly controlled ambient conditions.[1] However, its structural integration of a fluorenone core with an ethyl ester moiety introduces specific vulnerabilities to photochemical excitation and moisture-driven hydrolysis .[1]

While the oxidized C9-ketone renders the core resistant to further auto-oxidation, the compound acts as a chromophore.[1] Long-term exposure to ambient laboratory light (

This guide details the mechanistic stability drivers, experimental validation protocols, and storage mandates required to maintain compound integrity for research and drug development applications.

Part 1: Chemical Identity & Physicochemical Baseline[1]

Understanding the stability begins with the structural baseline. The fluorenone rigid planar system provides thermal stability, while the ester side chain introduces rotational freedom and hydrolytic susceptibility.

| Property | Specification / Description |

| IUPAC Name | Ethyl 9-oxo-9H-fluorene-2-carboxylate |

| CAS Number | 860215-06-1 |

| Molecular Formula | |

| Molecular Weight | 252.27 g/mol |

| Core Structure | Tricyclic aromatic ketone (Fluorenone) |

| Functional Group | Ethyl ester at position C2 |

| Appearance | Yellow to orange solid (characteristic of fluorenone chromophores) |

| Solubility | Low in water; Soluble in DCM, Ethyl Acetate, DMSO |

| Melting Point | Predicted range: |

Part 2: Mechanistic Stability Analysis

Hydrolytic Stability (Moisture Sensitivity)

The primary degradation pathway under ambient conditions is the hydrolysis of the ethyl ester linkage.

-

Mechanism: Nucleophilic attack by water at the carbonyl carbon of the ester.

-

Ambient Risk: In the solid state, the crystal lattice restricts water penetration, making hydrolysis negligible unless the powder is hygroscopic or stored in high humidity (>60% RH). In solution (e.g., DMSO stocks), trace water can accelerate this process, generating 9-oxo-9H-fluorene-2-carboxylic acid and ethanol .[1]

-

Catalysis: The reaction is slow at neutral pH but is acid/base catalyzed. Impurities in solvents (e.g., acetic acid in ethyl acetate) can act as autocatalysts.

Photochemical Stability (Light Sensitivity)

The fluorenone core is a well-documented photosensitizer .[1]

-

Absorption: Fluorenone derivatives absorb strongly in the UV and visible regions (up to ~450 nm), giving them their yellow color.

-

Excitation: Upon photon absorption, the molecule enters an excited singlet state (

), which can undergo intersystem crossing to a triplet state ( -

Consequence: While the ester group is not photo-labile, the excited fluorenone core can generate singlet oxygen (

) if oxygen is present, or undergo radical abstraction reactions in hydrogen-donor solvents. -

Recommendation: Strict protection from light is required to prevent surface discoloration and gradual decomposition.

Thermal & Oxidative Stability

-

Oxidation: The C9 position is already fully oxidized (ketone), preventing the rapid auto-oxidation seen in fluorene (which oxidizes to fluorenone). The aromatic rings are stable against ambient oxygen.

-

Thermal: The compound is thermally stable up to its melting point. Ambient temperatures (

) pose no thermal degradation risk.

Visualizing the Degradation Pathways[1]

Figure 1: Primary degradation pathways driven by environmental factors (Light and Moisture).[1]

Part 3: Experimental Validation Protocols

To certify the stability of a batch, the following self-validating workflows should be employed. These protocols distinguish between intrinsic degradation and impurity artifacts.

Protocol A: Purity Assessment via HPLC-UV

Objective: Quantify the ratio of Intact Ester vs. Hydrolyzed Acid.

-

Sample Preparation:

-

Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

-

Critical: Use HPLC-grade solvents with low water content.[1]

-

-

Chromatographic Conditions:

-

Validation Logic:

-

The Acid derivative (more polar) will elute earlier than the Ester (more hydrophobic).

-

Acceptance Criteria: Purity > 98% (Area under curve).

-

Protocol B: Forced Degradation Stress Test

Objective: Confirm storage limits by accelerating failure modes.

| Stress Condition | Duration | Expected Outcome |

| Acid Hydrolysis (0.1N HCl, RT) | 24 Hours | < 5% degradation (Aromatic esters are relatively robust).[1] |

| Base Hydrolysis (0.1N NaOH, RT) | 1 Hour | Rapid degradation to Carboxylic Acid (Saponification). |

| Photostability (High Intensity UV) | 24 Hours | Potential yellowing/darkening; appearance of minor peaks. |

| Thermal ( | 1 Week | Stable (No change expected). |

Stability Testing Workflow

Figure 2: Quality Control workflow for verifying compound stability prior to usage.

Part 4: Handling & Storage Recommendations

To maximize shelf-life and ensure experimental reproducibility, adhere to the following "Gold Standard" storage protocols.

Storage Environment

-

Temperature: Store at

(Refrigerated) for long-term storage. Short-term storage at ambient temperature ( -

Container: Amber glass vials with Teflon-lined screw caps.[1]

-

Reason: Amber glass blocks UV/blue light (

nm), preventing photo-excitation of the fluorenone core.[1] Teflon liners prevent leaching of plasticizers by the ester.

-

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

-

Reason: Displaces moisture and oxygen, mitigating hydrolysis and potential photo-oxidation.

-

Solution Handling

-

Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage to prevent transesterification.[1] Use DMSO or Anhydrous DMF for stock solutions.[1]

-

Freeze-Thaw: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce condensation (water) into the vial.[1]

Safety Considerations

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758945, 9-Oxo-9H-fluorene-2,7-dicarboxylic acid (Related Structure).[1] Retrieved from [Link]

-

Nagwanshi, R., et al. (2017). Photolysis of Fluorene and 9-Fluorenone: A Toxic Environmental Contaminant.[5] International Journal of Engineering Technologies and Management Research.[5][6] Retrieved from [Link][7][8]

-

Koshikari, Y. (2020). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. National Institute of Informatics.[1] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | C15H8O5 | CID 2758945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 28314-82-1 Cas No. | 4-Bromo-2,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 5. granthaalayahpublication.org [granthaalayahpublication.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. WO2014166421A1 - Hydrolysis of an ester compound - Google Patents [patents.google.com]

Step-by-Step Preparation of Ethyl 9-oxo-9H-fluorene-2-carboxylate: A Comprehensive Application Note

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Scientific Context

Ethyl 9-oxo-9H-fluorene-2-carboxylate (also known as fluorenone-2-carboxylic acid ethyl ester) is a highly conjugated, polycyclic aromatic building block widely utilized in medicinal chemistry and materials science. In drug development, fluorenone derivatives serve as critical rigid scaffolds. Notably, this specific ester is a key intermediate in the synthesis of novel carbonyl guanidine derivatives, which act as potent dual 5-HT2B and 5-HT7 receptor antagonists for the prophylactic treatment of migraines[1].

Because the fluorenone core is highly stable but sterically demanding, the esterification of its carboxylic acid derivative requires robust conditions to ensure high conversion rates. This application note details a highly efficient, self-validating protocol for the synthesis of ethyl 9-oxo-9H-fluorene-2-carboxylate via a sulfuric acid-catalyzed Fischer esterification.

Reaction Rationale & Mechanistic Insights

The conversion of 9-oxo-9H-fluorene-2-carboxylic acid to its corresponding ethyl ester is achieved through a classic Fischer esterification[2]. As a Senior Application Scientist, it is crucial to understand the causality behind the experimental design:

-

Thermodynamic Control (Le Chatelier’s Principle): Esterification is an equilibrium-driven process. By utilizing absolute ethanol as both the reactant and the primary solvent in large excess, the equilibrium is forcefully driven toward the formation of the ester product.

-

Catalytic Activation: The highly conjugated nature of the fluorenone ring delocalizes electron density, making the carbonyl carbon of the carboxylic acid less electrophilic. Concentrated sulfuric acid (

) is introduced to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbon center and facilitating the nucleophilic attack by ethanol. -

Self-Validating Visual Cues: The fluorenone core is a potent chromophore. The starting material is a bright yellow powder that often exhibits poor solubility in cold ethanol. As the reaction progresses at reflux, the formation of the more lipophilic ethyl ester results in a homogeneous, deep yellow-orange solution, providing an immediate visual confirmation of chemical transformation.

Experimental Workflow

Figure 1: Step-by-step workflow for the synthesis of Ethyl 9-oxo-9H-fluorene-2-carboxylate.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 5-gram scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 9-oxo-9H-fluorene-2-carboxylic acid | 224.21 | 1.0 | 5.0 g (22.3 mmol) | Starting Material |

| Absolute Ethanol | 46.07 | Excess | 50 mL | Reactant / Solvent |

| Sulfuric Acid (98%) | 98.08 | 0.2 | 0.24 mL (4.5 mmol) | Acid Catalyst |

| Sodium Bicarbonate (Sat. Aq.) | 84.01 | Excess | 50 mL | Neutralization |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 30 mL | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying Agent |

Step-by-Step Protocol

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Add 5.0 g (22.3 mmol) of 9-oxo-9H-fluorene-2-carboxylic acid to the flask.

-

Suspend the solid in 50 mL of absolute ethanol.

-

Critical Step: While stirring vigorously, add 0.24 mL of 98% sulfuric acid dropwise. Adding the acid slowly prevents localized charring of the organic material.

Step 2: Reflux and Monitoring

-

Attach a reflux condenser to the flask and heat the mixture in an oil bath set to 85°C (internal temperature ~78°C).

-

Maintain reflux for 12 hours.

-

Validation Check (TLC): After 12 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a Hexane:EtOAc (1:1) solvent system. The highly polar carboxylic acid starting material (

, often streaking) should be completely consumed, replaced by a distinct, less polar spot corresponding to the ester (

Step 3: Work-up and Extraction

-

Once TLC confirms completion, remove the flask from the heat and allow it to cool to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporation) to remove approximately 70% of the ethanol. Rationale: Removing excess ethanol prevents the ester from partitioning into the aqueous layer during extraction.

-

Dilute the concentrated residue with 50 mL of Ethyl Acetate (EtOAc).

-

Slowly add 50 mL of saturated aqueous sodium bicarbonate (

) while stirring. -

Validation Check (Neutralization): The addition of

will cause effervescence ( -

Transfer the mixture to a separatory funnel and isolate the upper organic (EtOAc) layer. Extract the remaining aqueous layer with two additional 30 mL portions of EtOAc.

Step 4: Washing, Drying, and Purification

-

Combine all organic extracts and wash with 30 mL of brine (saturated NaCl) to remove residual water and salts.

-

Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure to yield the crude product. -

Purification: Recrystallize the crude yellow solid from a minimal amount of hot ethanol, or pass it through a short silica gel plug (Hexane:EtOAc 4:1) to obtain the pure ethyl 9-oxo-9H-fluorene-2-carboxylate.

Analytical Characterization

To ensure the scientific integrity of the synthesized compound, verify the product against the expected analytical parameters outlined below:

| Analytical Method | Expected Result |

| Appearance | Bright yellow crystalline solid |

| TLC (Hexane:EtOAc 1:1) | |

| LC-MS (ESI+) | |

References

-

Synthesis and structure-activity relationships of new carbonyl guanidine derivatives as novel dual 5-HT2B and 5-HT7 receptor antagonists. PubMed (Bioorganic & Medicinal Chemistry). Available at:[Link]

- Polymer-des-ethyl sunitinib conjugates (Reference for protecting groups and esterification principles). Google Patents (WO2012088522A1).

Sources

Hydrolysis of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester to carboxylic acid

Scientific Context & Significance

The fluorenone scaffold is a privileged structure in both materials science and medicinal chemistry. Specifically, 9-Oxo-9H-fluorene-2-carboxylic acid serves as a critical intermediate in the synthesis of dopamine D3 receptor ligands [1] and polymer-conjugated kinase inhibitors (such as sunitinib analogs) targeting vascular endothelial growth factor receptors (VEGFRs) [2].

Commercially available starting materials, such as ethyl 9-oxo-9H-fluorene-2-carboxylate [3], must undergo ester hydrolysis (saponification) to unmask the free carboxylic acid. This unmasking is a prerequisite for downstream functionalization, such as amide bond formation with complex amines. This application note details a highly optimized, self-validating protocol for the base-catalyzed hydrolysis of this ester, ensuring high yield, exceptional purity, and preservation of the 9-oxo moiety.

Mechanistic Rationale & Experimental Design

The transformation relies on a classic BAC2 (Base-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular) mechanism. However, the specific structural features of the fluorenone system dictate our experimental choices:

-

Choice of Base (LiOH vs. NaOH/KOH): The extended conjugation of the fluorenone ring system, coupled with the electron-withdrawing 9-oxo group, renders the ester carbonyl highly electrophilic. While strong bases like boiling NaOH can be used, they risk promoting unwanted side reactions or degradation over prolonged periods. Lithium hydroxide monohydrate (LiOH·H2O) is selected because the lithium cation (Li⁺) acts as a mild Lewis acid, coordinating to the carbonyl oxygen and further activating it toward nucleophilic attack by the hydroxide ion.

-

Solvent System (THF/MeOH/H2O): Ethyl 9-oxo-9H-fluorene-2-carboxylate is highly hydrophobic. A ternary solvent system is employed. Tetrahydrofuran (THF) ensures complete dissolution of the substrate. Methanol (MeOH) acts as a phase-transfer agent and transient nucleophile (forming a highly reactive methyl ester intermediate via transesterification), while water provides the hydroxide nucleophile and drives the hydrolysis to completion.

-

Self-Validating Work-up: Saponification yields the water-soluble lithium 9-oxo-9H-fluorene-2-carboxylate salt. By washing the basic aqueous layer with an organic solvent (e.g., ethyl acetate) before acidification, unreacted starting material and non-polar impurities are quantitatively removed. Subsequent acidification with 1M HCl to pH 2.0 forces the precipitation of the free carboxylic acid, which is highly crystalline and easily isolated via filtration.

Mechanistic pathway of the B_AC2 ester hydrolysis and subsequent acidification.

Step-by-Step Protocol

Scale: 10.0 mmol (Standard Bench Scale) Estimated Time: 1 hour hands-on; 4-6 hours reaction time; 12 hours drying.

Reagent Preparation

-

Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.52 g (10.0 mmol) of ethyl 9-oxo-9H-fluorene-2-carboxylate in a mixture of 15 mL THF and 15 mL MeOH. Stir until complete dissolution is achieved.

-

Base Solution: In a separate 20 mL vial, dissolve 1.26 g (30.0 mmol, 3.0 eq) of LiOH·H2O in 10 mL of deionized water. Note: The dissolution of LiOH is slightly exothermic.

Reaction Execution

-

Initiation: Cool the substrate solution to 0–5 °C using an ice-water bath.

-

Addition: Add the aqueous LiOH solution dropwise to the reaction flask over 10 minutes. The solution may temporarily turn cloudy before clarifying.

-

Propagation: Remove the ice bath. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir vigorously for 4 to 6 hours.

-

In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3 v/v) as the eluent. The starting material (Rf ~ 0.6) should completely disappear, with the product remaining at the baseline (Rf = 0.0) due to salt formation.

Work-Up and Isolation

-

Solvent Removal: Once complete conversion is confirmed, concentrate the reaction mixture under reduced pressure (rotary evaporator, 35 °C water bath) to remove the volatile organic solvents (THF and MeOH). Caution: Do not evaporate to dryness; maintain the aqueous volume.

-

Impurity Extraction: Dilute the remaining aqueous residue with 20 mL of deionized water. Transfer to a separatory funnel and extract with 15 mL of Ethyl Acetate. Discard the organic layer (this removes any unreacted ester and trace organic impurities).

-

Acidification: Transfer the purified aqueous layer to an Erlenmeyer flask and cool to 0–5 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 (approximately 35–40 mL of 1M HCl). A bright yellow precipitate of 9-oxo-9H-fluorene-2-carboxylic acid will rapidly form.

-

Maturation: Stir the acidic suspension at 0 °C for 30 minutes to ensure complete crystallization and maximize yield.

-

Filtration: Isolate the yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual inorganic salts (LiCl).

-

Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to constant weight.

Experimental workflow for the hydrolysis and isolation of 9-oxo-9H-fluorene-2-carboxylic acid.

Quantitative Data & Expected Results

The following table summarizes the expected quantitative parameters and analytical benchmarks for the isolated product, ensuring researchers can validate their synthesized material against standard metrics.

| Parameter | Expected Value / Specification |

| Theoretical Yield | 2.24 g (10.0 mmol scale) |

| Typical Isolated Yield | 2.06 g – 2.15 g (92% – 96%) |

| Physical Appearance | Bright yellow to orange-yellow crystalline powder |

| Melting Point | > 300 °C (Decomposes) |

| HPLC Purity | > 99.0% (C18 column, Acetonitrile/H2O with 0.1% TFA) |

| ¹H-NMR (DMSO-d₆, 500 MHz) | δ 13.30 (br s, 1H, COOH), 8.12 (s, 1H), 8.05 (dd, 1H), 7.95 (d, 1H), 7.80 (d, 1H), 7.65 (m, 2H), 7.45 (t, 1H) ppm. |

| ESI-MS (m/z) | [M-H]⁻ calculated for C₁₄H₇O₃: 223.04; Found: 223.1 |

Troubleshooting & Optimization

-

Incomplete Conversion: If TLC indicates remaining starting material after 6 hours, the biphasic nature of the reaction may be limiting mass transfer. Ensure vigorous stirring. An additional 0.5 equivalents of LiOH·H2O can be added, followed by 2 hours of stirring at 35 °C.

-

Oiling Out During Acidification: If the product forms a gummy oil rather than a crystalline solid upon the addition of HCl, the aqueous solution was likely too concentrated or too warm. Re-dissolve the mixture by adding 1M NaOH until basic, dilute with an additional 20 mL of water, cool strictly to 0 °C, and acidify dropwise with vigorous stirring.

-

Low Yield: Yield losses typically occur if the product remains partially dissolved in the aqueous phase. Ensure the final pH is strictly ≤ 2.0 and the suspension is thoroughly chilled before filtration.

References

- European Patent Office. (2003).

- World Intellectual Property Organization. (2012).

-

Rieke Metals. (n.d.). 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester (Catalog #EE9791).[Link]

Application Notes and Protocols for the Selective Reduction of the Ketone in Ethyl 9-oxo-9H-fluorene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 9-Hydroxyfluorene Moiety

The selective reduction of the C9 ketone in Ethyl 9-oxo-9H-fluorene-2-carboxylate is a critical transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The resulting product, Ethyl 9-hydroxy-9H-fluorene-2-carboxylate, serves as a valuable scaffold for the synthesis of a diverse array of bioactive molecules and functional materials. The fluorene core is a privileged structure, and modifications at the 9-position are pivotal in modulating the biological activity and photophysical properties of its derivatives. For instance, the introduction of a hydroxyl group at this position can serve as a handle for further functionalization or can directly contribute to the molecule's interaction with biological targets. The challenge, and therefore the focus of these application notes, lies in the chemoselective reduction of the ketone in the presence of a readily reducible ester functionality. This guide provides detailed protocols and the underlying scientific rationale for achieving this transformation with high fidelity.

Methodology 1: Sodium Borohydride (NaBH₄) Reduction - The Workhorse of Selective Ketone Reduction

Sodium borohydride is a mild and highly selective reducing agent, making it the reagent of choice for the reduction of ketones and aldehydes in the presence of less reactive carbonyl groups such as esters. Its efficacy stems from the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The lower reactivity of esters towards NaBH₄ under standard conditions is attributed to the resonance delocalization of the lone pair of electrons on the ester oxygen, which reduces the electrophilicity of the carbonyl carbon.

Reaction Mechanism: A Nucleophilic Addition Pathway

The reduction of the ketone in Ethyl 9-oxo-9H-fluorene-2-carboxylate with sodium borohydride proceeds via a two-step mechanism:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride, which attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetra-coordinate borate intermediate.

-

Protonation: A protic solvent, typically an alcohol like methanol or ethanol, provides a proton to the newly formed alkoxide, yielding the desired secondary alcohol, Ethyl 9-hydroxy-9H-fluorene-2-carboxylate.

Caption: Mechanism of Sodium Borohydride Reduction.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from established procedures for the reduction of fluorenone, a closely related substrate.

Materials:

-

Ethyl 9-oxo-9H-fluorene-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 9-oxo-9H-fluorene-2-carboxylate (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) with magnetic stirring at room temperature.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution over 10-15 minutes. Note: The addition is exothermic and may cause gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is slightly acidic.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 9-hydroxy-9H-fluorene-2-carboxylate.

-

**Purification (

Suzuki coupling reactions involving fluorenone ester derivatives

Application Note: Precision Suzuki-Miyaura Cross-Coupling of Fluorenone Ester Derivatives

Introduction & Strategic Significance

Fluorenone ester derivatives are highly conjugated, rigid tricyclic scaffolds that serve as critical building blocks in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and advanced pharmaceutical intermediates. Functionalizing these cores via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction allows for the modular installation of aryl or heteroaryl groups to tune their optoelectronic properties.

However, performing cross-coupling on these specific substrates presents a dual chemoselectivity challenge: the electron-withdrawing ketone bridge alters the oxidative addition dynamics, while the ester moiety is highly susceptible to base-mediated saponification (hydrolysis) under standard coupling conditions[1]. This application note details the mechanistic rationale and optimized protocols for achieving high-yielding Suzuki couplings on fluorenone esters while actively suppressing competitive ester cleavage and protodehalogenation side reactions.

Mechanistic Rationale & Causality

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. When applying this to fluorenone esters, three critical mechanistic factors dictate the choice of reagents:

-

Oxidative Addition: The electron-deficient nature of the fluorenone core accelerates the oxidative addition of the carbon-halogen bond to the Pd(0) center. However, this rapid addition makes the resulting Pd(II) intermediate prone to premature protodehalogenation if the subsequent transmetalation step is too slow.

-